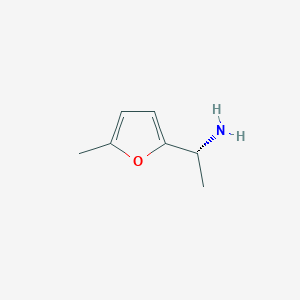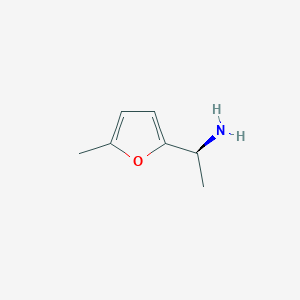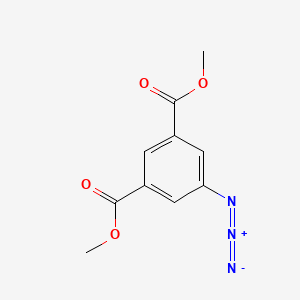![molecular formula C6H3NOS B3352407 8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 475996-74-8](/img/structure/B3352407.png)
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Overview
Description
8-Thia-2-azabicyclo[420]octa-1,3,5-trien-7-one is a heterocyclic compound that features a unique bicyclic structure incorporating sulfur and nitrogen atoms
Preparation Methods
The synthesis of 8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Industry: Its unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which 8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to stem from its ability to inhibit bacterial cell wall synthesis. In terms of anticancer activity, the compound may act by binding to and inhibiting key enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one can be compared with other similar heterocyclic compounds, such as:
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound shares a similar bicyclic structure but lacks the sulfur atom, which may influence its chemical reactivity and biological activity.
7-Benzoyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one: The presence of a benzoyl group in this compound introduces additional functional groups that can participate in various chemical reactions. The uniqueness of this compound lies in its incorporation of both sulfur and nitrogen atoms within a bicyclic framework, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-thia-2-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NOS/c8-6-4-2-1-3-7-5(4)9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVJPIMFORZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476319 | |
| Record name | 8-THIA-2-AZABICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475996-74-8 | |
| Record name | 8-THIA-2-AZABICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B3352369.png)







